1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-24-13-5-2-11(3-6-13)14(20)9-18-17(21)19-12-4-7-15-16(8-12)23-10-22-15/h2-8,14,20H,9-10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZVTVFEKWKHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the urea linkage through a series of condensation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety, using reagents such as halogens or alkylating agents.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., chlorine in 5g) correlate with higher melting points due to stronger intermolecular interactions .
- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogs like 5g or 5k. However, the methylthio-phenyl group could offset this by increasing hydrophobicity.
Key Observations :
Key Observations :
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, a compound characterized by its complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a urea functional group, which are crucial for its biological interactions. The molecular formula is CHNOS, with a molecular weight of approximately 366.4 g/mol.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticonvulsant Effects : A study published in "Bioorganic & Medicinal Chemistry" highlighted that derivatives of this compound showed moderate anticonvulsant properties in animal models. However, further research is needed to confirm these findings and understand the underlying mechanisms .
- Antitumor Potential : Investigations into the compound's interaction with specific molecular targets suggest it may modulate enzyme activity and influence receptor binding, which could have implications in cancer therapy .
- Neuropharmacological Applications : The unique structural features of the compound allow it to interact with various biological pathways, potentially impacting neuropharmacological outcomes .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may act as a modulator in cell signaling pathways and metabolic regulation. Its ability to influence enzyme activity is critical for understanding its therapeutic potential.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea | Benzo[d][1,3]dioxole + naphthalene | Potential anti-cancer properties |
| 3-(4'-(Dimethylamino)-[1,1'-biphenyl]-3-yl)-1,1-dimethylurea | Biphenyl structure | Neuroactive properties |
| 2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid | Benzo[d][1,3]dioxole + hydroxyl group | Investigated for anti-inflammatory effects |
This table illustrates how the unique combination of structural elements in the target compound may confer distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds:
- Anticancer Activity : A series of novel urea derivatives were synthesized and evaluated for their antitumor activities against various cancer cell lines. Some derivatives exhibited significant inhibitory effects on cell proliferation .
- Antimicrobial Properties : Research on thiourea derivatives indicated broad-spectrum antimicrobial activity against several pathogens. These findings support the potential for developing new therapeutic agents based on structural modifications .
Q & A
Q. What synthetic strategies are employed for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized benzodioxole and arylthioether precursors. A common approach includes nucleophilic substitution of sulfonate esters (e.g., tosylates) with amines under basic conditions (e.g., K₂CO₃ in DMF) to form the urea linkage. Purification via column chromatography or recrystallization ensures high purity (>95%) . Key intermediates, such as 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine, are synthesized via reductive amination or Grignard reactions.
Q. How is the molecular structure of this compound characterized in academic research?
Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm, urea NH signals at δ 5.8–6.2 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch ~1650–1700 cm⁻¹, hydroxy O-H stretch ~3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₇N₂O₄S: 369.0912) .
Q. What are the primary biological targets hypothesized for this compound?
Methodological Answer: Computational docking and enzymatic assays suggest interaction with kinase or protease targets due to the urea moiety’s hydrogen-bonding capacity. Comparative studies with analogs (e.g., thiazole- or thiophene-containing derivatives) indicate activity against bacterial enoyl-ACP reductase (IC₅₀ ~5–10 μM) . Target validation requires in vitro inhibition assays with purified enzymes and cellular models (e.g., MIC determination against S. aureus).
Q. Which analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-PDA : Quantifies purity (>98%) using C18 columns (e.g., 70:30 acetonitrile/water, λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
- Accelerated Stability Studies : Conducted at 40°C/75% RH for 4 weeks to monitor degradation (e.g., hydrolysis of urea linkage) .
Q. How do structural modifications influence solubility and bioavailability?
Methodological Answer:
- LogP Optimization : Introducing polar groups (e.g., -OH, -SO₃H) reduces logP from ~3.5 to <2.0, enhancing aqueous solubility .
- Salt Formation : Hydrochloride salts improve dissolution rates in simulated gastric fluid (pH 1.2).
- Prodrug Strategies : Acetylation of the hydroxy group increases membrane permeability, with enzymatic hydrolysis restoring activity in vivo .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) using response surface methodology. For example, optimizing Suzuki-Miyaura coupling steps with Pd(OAc)₂/XPhos increases yields from 60% to 85% .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by precise control of residence time and mixing .
Q. What strategies resolve contradictions in reported bioactivity data across similar urea derivatives?
Methodological Answer:
- Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., fixed ATP concentration in kinase assays).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1) to identify critical pharmacophores .
| Compound Modification | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| Benzodioxole + methylthio | 7.2 ± 0.5 | Enoyl-ACP reductase |
| Benzodioxole + methoxy | >50 | Inactive |
| Thiophene + methylthio | 12.8 ± 1.2 | Kinase X |
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Screen virtual libraries against target vs. off-target proteins (e.g., COX-2 vs. COX-1).
- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., replacing -SCH₃ with -SO₂CH₃ improves selectivity by 10-fold) .
- ADMET Prediction (SwissADME) : Prioritize derivatives with favorable pharmacokinetic profiles (e.g., BBB permeability >0.3) .
Q. What experimental approaches validate the mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models : Confirm target dependency (e.g., reduced activity in fabI-null E. coli).
- Cellular Thermal Shift Assay (CETSA) : Verify target engagement by measuring protein thermal stability shifts post-treatment .
- Transcriptomic Profiling (RNA-seq) : Identify downstream pathways (e.g., fatty acid biosynthesis downregulation) .
Q. How are stability challenges addressed in formulation development for in vivo studies?
Methodological Answer:
- Lyophilization : Stabilize the compound in PBS (pH 7.4) for intravenous administration.
- Nanoencapsulation : Use PLGA nanoparticles (150 nm, PDI <0.2) to protect against hepatic metabolism, improving half-life from 2 to 8 hours .
- Forced Degradation Studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation pathways (e.g., photooxidation of benzodioxole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
